molecular formula C19H21N3O B2803814 3-[(1,2-dimethyl-1H-indol-5-yl)methyl]-1-(3-methylphenyl)urea CAS No. 852140-73-9

3-[(1,2-dimethyl-1H-indol-5-yl)methyl]-1-(3-methylphenyl)urea

Cat. No.: B2803814
CAS No.: 852140-73-9
M. Wt: 307.397
InChI Key: SKXJUTLQYXPXGT-UHFFFAOYSA-N
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Description

The compound 3-[(1,2-dimethyl-1H-indol-5-yl)methyl]-1-(3-methylphenyl)urea is a urea derivative featuring a 3-methylphenyl group attached to one urea nitrogen and a 1,2-dimethylindole moiety linked via a methylene group to the other nitrogen. Its molecular formula is C₁₉H₂₀N₃O, with an average molecular mass of 306.39 g/mol.

Properties

IUPAC Name

1-[(1,2-dimethylindol-5-yl)methyl]-3-(3-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O/c1-13-5-4-6-17(9-13)21-19(23)20-12-15-7-8-18-16(11-15)10-14(2)22(18)3/h4-11H,12H2,1-3H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKXJUTLQYXPXGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NCC2=CC3=C(C=C2)N(C(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-[(1,2-dimethyl-1H-indol-5-yl)methyl]-1-(3-methylphenyl)urea typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 1,2-dimethylindole and 3-methylphenyl isocyanate.

    Reaction Conditions: The reaction between 1,2-dimethylindole and 3-methylphenyl isocyanate is carried out under controlled conditions, typically in the presence of a suitable solvent and catalyst.

    Industrial Production: On an industrial scale, the synthesis may involve optimization of reaction parameters such as temperature, pressure, and reaction time to achieve high yields and purity.

Chemical Reactions Analysis

3-[(1,2-dimethyl-1H-indol-5-yl)methyl]-1-(3-methylphenyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the indole or phenyl rings are replaced with other groups. Common reagents for substitution include halogens, alkylating agents, and acylating agents.

Scientific Research Applications

3-[(1,2-dimethyl-1H-indol-5-yl)methyl]-1-(3-methylphenyl)urea has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(1,2-dimethyl-1H-indol-5-yl)methyl]-1-(3-methylphenyl)urea involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aryl Group

1-(3,4-Dichlorophenyl)-3-[(1,2-dimethyl-1H-indol-5-yl)methyl]urea
  • Molecular Formula : C₁₈H₁₇Cl₂N₃O
  • Average Mass : 362.25 g/mol
  • Key Differences : Replaces the 3-methylphenyl group with a 3,4-dichlorophenyl moiety.
  • Impact : The chlorine atoms increase molecular mass by ~56 g/mol compared to the target compound. The electronegative Cl substituents may enhance halogen bonding with targets (e.g., enzymes or receptors) but could reduce solubility due to higher lipophilicity. This structural variation is common in agrochemicals and pharmaceuticals, where halogenation often improves potency .
N-(2-Bromophenyl)-N′-[(R)-1-(5-trifluoromethyl-2-pyridyl)pyrrolidin-3-yl]urea (SB705498)
  • Molecular Formula : C₁₉H₁₇BrF₃N₃O
  • Average Mass : 452.26 g/mol
  • Key Differences : Incorporates a 2-bromophenyl group and a trifluoromethylpyridine-pyrrolidine chain.
  • Impact : The bromine and trifluoromethyl groups significantly increase hydrophobicity and electron-withdrawing effects, making SB705498 a potent TRPV1 channel antagonist (IC₅₀ = 6 nM). The target compound’s simpler structure may lack this specificity but could offer better synthetic accessibility .

Variations in the Urea-Linked Moieties

1-[4-(2-Amino-ethoxy)-3-methoxy-benzyl]-3-(4-tert-butyl-benzyl)urea (SDZ249665)
  • Molecular Formula : C₂₂H₂₉N₃O₃
  • Average Mass : 383.49 g/mol
  • Key Differences: Replaces the indole group with a 4-tert-butylbenzyl moiety and adds an amino-ethoxy-methoxybenzyl chain.
  • This contrasts with the target compound’s indole group, which may engage in π-π stacking with aromatic residues in binding pockets .

Functional Group Replacements

1-(5-Chloronaphthalene-1-sulphonyl)homopiperazine (ML-9)
  • Molecular Formula : C₁₅H₁₈ClN₃O₂S
  • Average Mass : 339.84 g/mol
  • Key Differences : Replaces urea with a sulphonamide group linked to a homopiperazine ring.
  • Impact : Sulphonamides are more resistant to hydrolysis than ureas but may exhibit different hydrogen-bonding profiles. ML-9 is a myosin light-chain kinase inhibitor , highlighting how functional group swaps can redirect biological activity .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Average Mass (g/mol) Key Substituents Notable Properties Reference
Target Compound C₁₉H₂₀N₃O 306.39 3-methylphenyl, 1,2-dimethylindole High lipophilicity -
1-(3,4-Dichlorophenyl)-... urea C₁₈H₁₇Cl₂N₃O 362.25 3,4-dichlorophenyl Halogen-bonding potential
SB705498 C₁₉H₁₇BrF₃N₃O 452.26 2-bromophenyl, trifluoromethylpyridine TRPV1 antagonist (IC₅₀ = 6 nM)
SDZ249665 C₂₂H₂₉N₃O₃ 383.49 4-tert-butylbenzyl, amino-ethoxy Enhanced steric bulk
ML-9 C₁₅H₁₈ClN₃O₂S 339.84 Sulphonamide, homopiperazine Myosin kinase inhibitor

Research Implications

  • Electron-Donating vs. Withdrawing Groups : The target compound’s 3-methylphenyl group (electron-donating) may favor interactions with hydrophobic pockets, whereas chlorine or bromine substituents (electron-withdrawing) in analogs like and could enhance binding to polar residues.
  • Metabolic Stability: The 1,2-dimethylindole in the target compound likely reduces CYP450-mediated oxidation compared to non-methylated indoles, a hypothesis supported by studies on similar agrochemicals .
  • Synthetic Accessibility : The absence of halogens or complex heterocycles in the target compound suggests simpler synthesis routes compared to SB705498 or SDZ249665 .

Biological Activity

3-[(1,2-dimethyl-1H-indol-5-yl)methyl]-1-(3-methylphenyl)urea is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound can be represented by the following chemical structure:

  • Molecular Formula : C18H19N3O
  • CAS Number : 3600645

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors. The urea moiety can facilitate interactions with proteins involved in signaling pathways, potentially influencing cellular processes such as proliferation and apoptosis.

Key Mechanisms

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes, which could lead to altered metabolic pathways.
  • Receptor Modulation : It may interact with neurotransmitter receptors, influencing neurological functions and offering potential therapeutic effects in neurodegenerative diseases.

Antimicrobial Activity

A study evaluated the antimicrobial properties of structurally related urea compounds against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined, with some compounds showing significant activity against Staphylococcus aureus and Escherichia coli.

CompoundMIC (µg/mL)Target Organism
Compound A250Staphylococcus aureus
Compound B200Escherichia coli
This compound TBDTBD

Anti-inflammatory Effects

Another area of research focused on the anti-inflammatory properties of similar compounds. In vitro studies demonstrated that certain derivatives inhibited the production of pro-inflammatory cytokines (TNFα and IL-6) in activated macrophages.

CompoundIC50 (nM)Effect
Compound C53p38 MAPK inhibition
Compound D42TNFα production inhibition

Case Studies

Several case studies have highlighted the therapeutic potential of indole-based ureas in treating various conditions:

  • Cancer Treatment : A study investigated the efficacy of indole-derived ureas in inhibiting tumor growth in xenograft models. The results indicated a significant reduction in tumor size compared to controls.
  • Neurological Disorders : Research on similar compounds suggested neuroprotective effects in models of Alzheimer's disease, where they reduced amyloid-beta aggregation.

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